4-Decene, 2-methyl-
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Overview
Description
4-Decene, 2-methyl- is an organic compound classified as an alkene It has the molecular formula C11H22 and features a double bond between the fourth and fifth carbon atoms in its longest chain, with a methyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Decene, 2-methyl- can be synthesized through various methods, including the oligomerization of ethylene and alpha-olefins. One common method involves the use of chromium-based catalysts in a high-pressure reactor. The reaction conditions typically include a pressure range of 1.0 to 5.0 MPa, a temperature range of 60 to 160°C, and a reaction time of 0.1 to 3.0 hours .
Industrial Production Methods
Industrial production of 4-Decene, 2-methyl- often involves the oligomerization of ethylene using Ziegler-Natta catalysts. This process results in a mixture of alpha-olefins, from which 4-Decene, 2-methyl- can be isolated through fractional distillation .
Chemical Reactions Analysis
Types of Reactions
4-Decene, 2-methyl- undergoes various chemical reactions typical of alkenes, including:
Oxidation: This reaction can produce epoxides, diols, or carbonyl compounds depending on the reagents and conditions used.
Reduction: Hydrogenation of 4-Decene, 2-methyl- can convert it into the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used in the presence of hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products
Oxidation: Epoxides, diols, or carbonyl compounds.
Reduction: The corresponding alkane.
Substitution: Halogenated alkenes.
Scientific Research Applications
4-Decene, 2-methyl- has several applications in scientific research and industry:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a chemical intermediate.
Industry: Utilized in the production of synthetic lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 4-Decene, 2-methyl- in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond can react with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bond is reduced to a single bond, converting the alkene into an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
4-Decene, 2-methyl- can be compared with other similar alkenes such as:
1-Decene: An alpha-olefin with a double bond at the first carbon atom.
2-Decene: An alkene with a double bond at the second carbon atom.
3-Decene: An alkene with a double bond at the third carbon atom.
Uniqueness
4-Decene, 2-methyl- is unique due to the position of its double bond and the presence of a methyl group on the second carbon atom. This structural feature can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
695196-83-9 |
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Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2-methyldec-4-ene |
InChI |
InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
BGSRQIBGMXFMLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C)C |
Origin of Product |
United States |
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